Meta-Substituted Benzoic Acid Moiety Confers a Distinct Polar Surface Area (tPSA) of 91.85 Ų Versus the Para-Isomer (83.47 Ų), Altering Hydrogen-Bonding Pharmacophore Geometry
The target compound (3-position isomer, CAS 612043-03-5) possesses a computed topological polar surface area (tPSA) of 91.85 Ų , while the 4-position isomer (CAS 612043-04-6) exhibits a tPSA of 83.47 Ų , a difference of 8.38 Ų (approximately 10% higher). Both values are calculated by Advanced Chemistry Development (ACD/Labs) Software V11.02. This difference arises from the meta- versus para-substitution geometry of the benzoic acid carbonyl group relative to the sulfonamide NH, which alters the spatial distribution of hydrogen-bond acceptors and donors.
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 91.85 Ų (3-position isomer; CAS 612043-03-5) |
| Comparator Or Baseline | 4-position isomer (CAS 612043-04-6): 83.47 Ų; glycine analog (CAS 613657-33-3): 91.85 Ų; methylene-extended analog CFTRinh-172 (CAS 690646-06-1): 91.8 Ų |
| Quantified Difference | Target tPSA is 8.38 Ų higher than the 4-position isomer; comparable to glycine and methylene-extended analogs. |
| Conditions | Computed using ACD/Labs V11.02 software; consistent calculation method across compounds as reported by ChemBlink and Chem960. |
Why This Matters
The higher tPSA of the 3-position isomer predicts a different oral bioavailability and blood-brain barrier penetration profile compared to the 4-position isomer, directly impacting in vivo pharmacokinetic screening outcomes in drug discovery programs [1].
- [1] Ertl P, Rohde B, Selzer P. Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. J Med Chem. 2000;43(20):3714-3717. View Source
